molecular formula C10H20N2O B7894441 N-(5-aminopentyl)cyclobutanecarboxamide

N-(5-aminopentyl)cyclobutanecarboxamide

Cat. No.: B7894441
M. Wt: 184.28 g/mol
InChI Key: VBQNZGABIWITAZ-UHFFFAOYSA-N
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Description

N-(5-aminopentyl)cyclobutanecarboxamide is a synthetic organic compound characterized by a cyclobutane ring fused to a carboxamide group, with a 5-aminopentyl side chain. This compound is of interest in medicinal chemistry and materials science, particularly for applications requiring rigid frameworks with tunable solubility and reactivity.

Properties

IUPAC Name

N-(5-aminopentyl)cyclobutanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c11-7-2-1-3-8-12-10(13)9-5-4-6-9/h9H,1-8,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQNZGABIWITAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-aminopentyl)cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with 5-aminopentylamine. One common method is the condensation reaction between the carboxylic acid and the amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-aminopentyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of cyclobutanecarboxylic acid derivatives.

    Reduction: Formation of cyclobutanemethanol derivatives.

    Substitution: Formation of N-substituted cyclobutanecarboxamides.

Scientific Research Applications

N-(5-aminopentyl)cyclobutanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(5-aminopentyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(5-aminopentyl)cyclobutanecarboxamide, we analyze structural analogs such as N-(pyrrolidin-3-yl)cyclobutanecarboxamide (), which shares the cyclobutanecarboxamide core but differs in its substituent group. Key comparisons include:

Structural and Electronic Features

Property This compound N-(pyrrolidin-3-yl)cyclobutanecarboxamide
Core Structure Cyclobutane-carboxamide Cyclobutane-carboxamide
Substituent 5-aminopentyl (linear aliphatic amine) Pyrrolidin-3-yl (cyclic secondary amine)
Electron Effects Electron-donating NH₂ group Electron-rich pyrrolidine ring
Steric Strain Moderate (flexible chain) High (rigid cyclic substituent)

The aminopentyl chain in the target compound likely enhances solubility in polar solvents compared to the pyrrolidine analog, which has a more hydrophobic cyclic structure. The linear amine may also increase reactivity in nucleophilic or coordination-driven applications.

Physicochemical Properties

Property This compound (Predicted) N-(pyrrolidin-3-yl)cyclobutanecarboxamide
Molecular Weight ~212.3 g/mol ~182.2 g/mol
Acid pKa ~9.5 (amine group) Acid pKa: Not explicitly reported
LogP ~0.8 (lower hydrophobicity) Higher (due to pyrrolidine)

The longer aliphatic chain in the 5-aminopentyl derivative likely reduces logP (increased hydrophilicity) compared to the pyrrolidine analog. However, experimental validation is required.

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